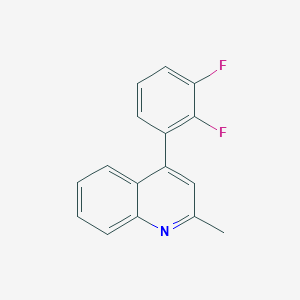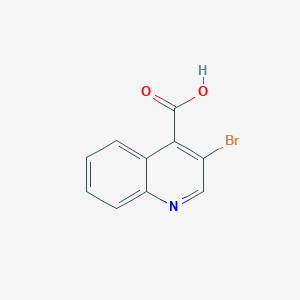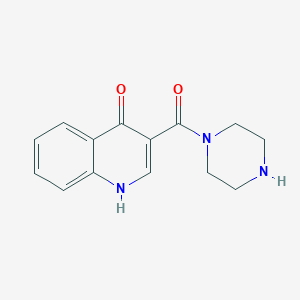
(4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone is a compound that features a quinoline ring substituted with a hydroxy group at the 4-position and a piperazine ring attached via a methanone linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone typically involves multi-step procedures. One common approach is to start with the quinoline derivative, which is then functionalized to introduce the hydroxy group at the 4-position. The piperazine moiety is then attached via a methanone linkage. The reaction conditions often involve the use of solvents like toluene and reagents such as hydroxylamine hydrochloride in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
(4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, alcohol derivatives from reduction, and various substituted piperazine derivatives from nucleophilic substitution reactions.
科学的研究の応用
(4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyquinoline moiety can interact with metal ions and proteins, while the piperazine ring can interact with neurotransmitter receptors. These interactions can modulate various biological pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
(1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: This compound has a similar piperazine-methanone linkage but features a triazole ring instead of a quinoline ring.
4-Hydroxy-2-quinolones: These compounds share the hydroxyquinoline moiety but differ in the substitution pattern and additional functional groups.
Uniqueness
(4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone is unique due to its specific combination of a hydroxyquinoline moiety and a piperazine ring. This combination allows it to interact with a diverse range of biological targets, making it a versatile compound for various applications.
特性
分子式 |
C14H15N3O2 |
|---|---|
分子量 |
257.29 g/mol |
IUPAC名 |
3-(piperazine-1-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C14H15N3O2/c18-13-10-3-1-2-4-12(10)16-9-11(13)14(19)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2,(H,16,18) |
InChIキー |
NYNVWKLBSXRUEI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(=O)C2=CNC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




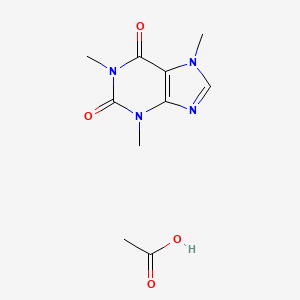
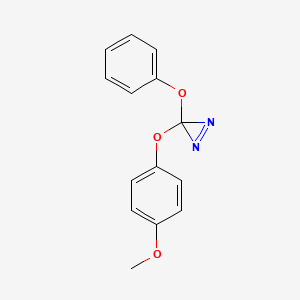
![3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol](/img/structure/B11861669.png)



![Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate](/img/structure/B11861689.png)

